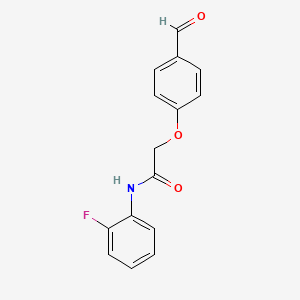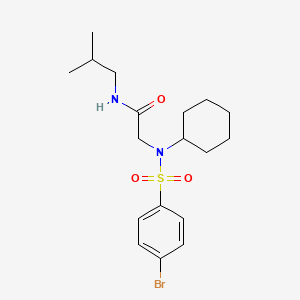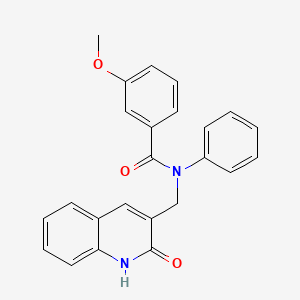![molecular formula C22H21ClN2O4S B7686544 4-chloro-N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B7686544.png)
4-chloro-N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is known for its potential use in medicinal chemistry, particularly in cancer research, due to its ability to inhibit specific molecular targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation using sulfonyl chloride derivatives to introduce the sulfonamide group.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethyl iodide in the presence of a base.
Chlorination: Finally, the chlorination step is carried out using thionyl chloride or similar reagents to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the HER2 receptor, which is overexpressed in some breast cancer cells.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}benzamide involves the inhibition of the HER2 receptor, a tyrosine kinase receptor that is overexpressed in certain types of cancer cells. By binding to the HER2 receptor, the compound prevents the activation of downstream signaling pathways that promote cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and potentially induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(2-ethoxyphenyl)benzamide
- 4-chloro-N-(2,4-dichlorophenyl)benzamide
- 4-chloro-N-(4-methoxyphenyl)benzamide
Uniqueness
4-chloro-N-{2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl}benzamide is unique due to its specific structural features, such as the presence of the ethoxy group and the sulfonamide moiety, which contribute to its distinct biological activity and chemical reactivity. Its ability to selectively inhibit the HER2 receptor sets it apart from other similar compounds, making it a promising candidate for targeted cancer therapy.
Propriétés
IUPAC Name |
4-chloro-N-[2-ethoxy-5-[(3-methylphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-3-29-21-12-11-19(30(27,28)25-18-6-4-5-15(2)13-18)14-20(21)24-22(26)16-7-9-17(23)10-8-16/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMBUAILYMYXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7686470.png)



![3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7686501.png)
![N-(1,3-benzodioxol-5-yl)-1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B7686512.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1-phenylethyl)pyridin-2-amine](/img/structure/B7686520.png)
![3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7686523.png)


![2-methyl-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7686556.png)


